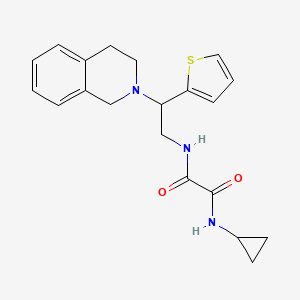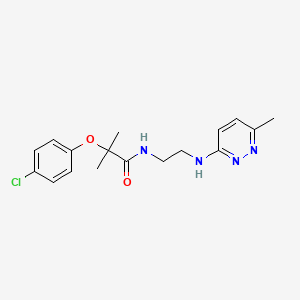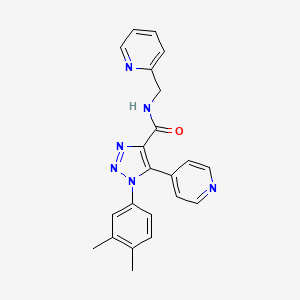![molecular formula C24H13N3O3S2 B2601854 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 477538-99-1](/img/structure/B2601854.png)
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide” is a compound that has been synthesized and characterized in various studies . It is a derivative of benzothiazole, a heterocyclic compound with a wide range of properties and applications .
Synthesis Analysis
The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds obtained are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of this compound has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various techniques. For instance, the melting point, IR spectrum, 1H NMR, 13C NMR, and mass spectral data have been reported .Scientific Research Applications
Synthesis and Structural Importance
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide belongs to a class of compounds with significant pharmacological importance, rooted in their complex chemical structure. The core structure, 6H-benzo[c]chromen-6-ones, is pivotal in secondary metabolites with notable pharmacological relevance. These compounds are synthesized due to their limited natural availability, highlighting the necessity for efficient synthetic protocols. Suzuki coupling reactions and reactions involving Michael acceptors with dicarbonyl compounds are among the efficient methods for synthesizing these biologically active compounds (Mazimba, 2016). Similarly, the benzothiazole nucleus, part of the compound's name, is established in a wide array of bioactive heterocycles and natural products, emphasizing its medicinal chemistry significance due to its presence in compounds with antimicrobial, analgesic, anti-inflammatory, and antioxidant activities (Sumit et al., 2020).
Pharmacological Applications
The pharmacological landscape for compounds like this compound is vast, with benzofused thiazole derivatives being synthesized for their potential antioxidant and anti-inflammatory properties. Such derivatives have shown promising in vitro activities, indicating their potential as therapeutic agents (Raut et al., 2020). This is further supported by extensive research on benzothiazole derivatives, which demonstrate a broad spectrum of activities including anticancer potential, underscoring the versatility and significance of these compounds in medicinal chemistry and drug development (Pathak et al., 2019).
Mechanism of Action
Future Directions
Benzothiazole derivatives, including “N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide”, have shown promising results in various studies, particularly in the field of medicinal chemistry . Future research could focus on further exploring the therapeutic potential of these compounds, as well as optimizing their synthesis processes.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-oxobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H13N3O3S2/c28-21(16-11-15-14-6-2-1-5-13(14)9-10-19(15)30-23(16)29)27-24-26-18(12-31-24)22-25-17-7-3-4-8-20(17)32-22/h1-12H,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMVVYDAEZWZPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=NC(=CS4)C5=NC6=CC=CC=C6S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3,5-dimethyl-1-(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)pyrazol-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2601775.png)
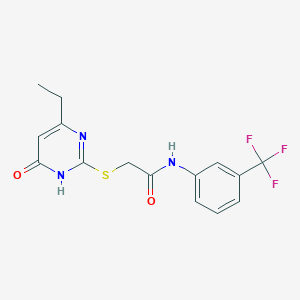
![6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2601780.png)
![3-({4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2601783.png)
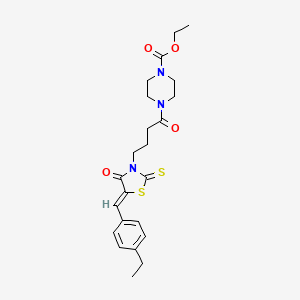
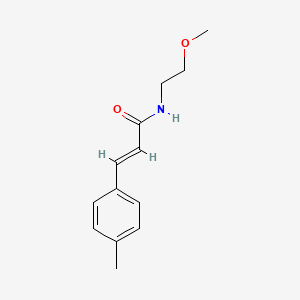
![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)(methyl)amino]acetamide](/img/structure/B2601786.png)
